molecular formula C13H16N2O3 B1301409 3-(4-acetylpiperazin-1-yl)benzoic Acid CAS No. 896516-75-9

3-(4-acetylpiperazin-1-yl)benzoic Acid

Cat. No. B1301409
M. Wt: 248.28 g/mol
InChI Key: GSXWOBXTCGEMEZ-UHFFFAOYSA-N
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Description

3-(4-acetylpiperazin-1-yl)benzoic Acid is a compound that can be associated with the class of benzylpiperazine derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. Although the provided papers do not directly discuss 3-(4-acetylpiperazin-1-yl)benzoic Acid, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of asymmetric hydrogenation and acetylthiolation as described in the first paper. The starting material, (Z)-2-(chloromethyl)-3-phenylprop-2-enoic acid, is hydrogenated using a ruthenium complex to yield (S)-2-Benzyl-3-chloropropionic acid, which is then further modified to produce 3-acetylthio-2-benzylpropionic acid, a subunit of an enkephalinase inhibitor . This method suggests that a similar approach could be employed for the synthesis of 3-(4-acetylpiperazin-1-yl)benzoic Acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which can be functionalized at various positions. The second paper discusses the oxidation of 1,4-dibenzylpiperazine and its derivatives, leading to various oxygenated products . This indicates that the piperazine ring in 3-(4-acetylpiperazin-1-yl)benzoic Acid is susceptible to oxidative modifications, which could affect the overall molecular structure and reactivity of the compound.

Chemical Reactions Analysis

The oxidation reactions described in the second paper involve the formation of iminium cations and cyclic enamines, which are intermediates in the transformation of the piperazine derivatives . These reactions are regioselective and can lead to a variety of products, including benzoic acid, which is part of the name of 3-(4-acetylpiperazin-1-yl)benzoic Acid. This suggests that the compound could undergo similar oxidative processes, potentially leading to the formation of benzoic acid as a product or intermediate.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 3-(4-acetylpiperazin-1-yl)benzoic Acid, they do offer insights into the properties of related compounds. For instance, the susceptibility of the piperazine ring to oxidation and the potential for various substituents to influence the reactivity and stability of the molecule can be inferred . The physical properties such as melting point, solubility, and crystallinity would depend on the specific functional groups present on the piperazine ring and the overall molecular conformation.

Scientific Research Applications

  • Anticancer Properties : A study by Mansour et al. (2021) explored the synthesis of new pyridine-3-carbonitrile derivatives, including those related to 3-(4-acetylpiperazin-1-yl)benzoic Acid. These compounds were evaluated for their anticancer effects, particularly against human breast cancer cell lines, and showed promising results. The study demonstrated the potential of these compounds in cancer treatment (Mansour et al., 2021).

  • Synthesis of Derivatives : The synthesis of various benzoic acid derivatives, including those related to 3-(4-acetylpiperazin-1-yl)benzoic Acid, has been a significant area of research. For example, Skovsgaard and Bond (2009) studied the co-crystallization of benzoic acid derivatives, demonstrating the importance of these compounds in developing new pharmaceuticals (Skovsgaard & Bond, 2009).

  • Water-Soluble Prodrugs : Rolando et al. (2013) researched water-soluble benzoic acid derivatives as prodrugs. Their study focused on developing compounds with good water solubility and stability, which are key factors in drug design and delivery (Rolando et al., 2013).

  • Reduction of Kinesin Spindle Protein Inhibitors : Li et al. (2010) conducted a study on the metabolic interconversion of a compound related to 3-(4-acetylpiperazin-1-yl)benzoic Acid in human tissues. This research highlights the compound's role in inhibiting kinesin spindle protein, an important target in cancer therapy (Li et al., 2010).

  • Key Precursor in Drug Synthesis : Koroleva et al. (2012) described the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the cancer drug Imatinib. This study underlines the importance of such compounds in the synthesis of clinically significant drugs (Koroleva et al., 2012).

properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(9-12)13(17)18/h2-4,9H,5-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXWOBXTCGEMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366006
Record name 3-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetylpiperazin-1-yl)benzoic Acid

CAS RN

896516-75-9
Record name 3-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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